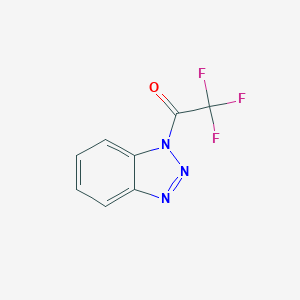

1-(trifluoroacetyl)-1H-benzotriazole

説明

1-(Trifluoroacetyl)-1H-benzotriazole (TFAB) is an acylated benzotriazole derivative synthesized via the reaction of 1H-benzotriazole with trifluoroacetic anhydride or mixed anhydrides in the presence of carboxylic acids . The trifluoroacetyl group (-COCF₃) introduces strong electron-withdrawing effects, enhancing the compound's reactivity as an acylating agent. Benzotriazole derivatives are widely utilized in organic synthesis, corrosion inhibition, and high-energy materials due to their stability and versatile coordination properties . TFAB’s unique trifluoromethyl group distinguishes it from other benzotriazole derivatives, influencing its chemical behavior and applications.

準備方法

Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)-1H-benzotriazole can be synthesized through the reaction of benzotriazole with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as pyridine to neutralize the acidic by-products. The general reaction scheme is as follows:

Benzotriazole+Trifluoroacetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.

化学反応の分析

Types of Reactions: 1-(Trifluoroacetyl)-1H-benzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroacetyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.

Major Products:

Substitution Reactions: Products typically include derivatives where the trifluoroacetyl group is replaced by another functional group.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

科学的研究の応用

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that various benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 1-(trifluoroacetyl)-1H-benzotriazole and its analogs can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's efficacy against resistant strains like MRSA has been noted, making it a candidate for further development as an antimicrobial agent .

2. Antiviral Properties

Benzotriazole derivatives have been explored for their potential as antiviral agents. Specifically, compounds with similar structures have shown inhibitory effects on viral proteases, which are crucial for the replication of viruses such as SARS-CoV-1. This suggests that this compound could also possess similar properties, warranting further investigation into its antiviral applications .

3. Drug Development

The versatility of benzotriazole derivatives in drug design is notable. They serve as precursors for various pharmaceuticals due to their ability to modify biological activities through structural variations. The compound has been linked to the development of new therapeutic agents targeting different biological pathways .

Material Science Applications

1. Corrosion Inhibition

Benzotriazoles, including this compound, are widely recognized for their effectiveness as corrosion inhibitors in both atmospheric and aqueous environments. Their ability to form protective films on metal surfaces helps prevent oxidation and degradation .

2. Photographic Industry

In the photographic industry, benzotriazoles are used as anti-fogging agents and stabilizers in photographic emulsions. This application leverages their chemical stability and ability to inhibit unwanted reactions during film development .

Case Studies

作用機序

The mechanism of action of 1-(trifluoroacetyl)-1H-benzotriazole involves its ability to act as an electrophile, facilitating various chemical reactions. The trifluoroacetyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This property is exploited in organic synthesis to introduce trifluoroacetyl groups into target molecules.

類似化合物との比較

Comparison with Structurally Similar Acylated Benzotriazoles

1-(Pivaloyl)-1H-benzotriazole

- Structure : Features a bulky tert-butyl acyl group (-COC(CH₃)₃).

- Reactivity : The steric hindrance of the pivaloyl group reduces reactivity compared to TFAB, making it less effective in acyl transfer reactions .

- Applications : Primarily used in stable intermediate synthesis where steric protection is required.

1-(2-Furoyl)-1H-benzotriazole and 1-(2-Thienylcarbonyl)-1H-benzotriazole

- Structure: Acyl groups derived from furan (furoyl) and thiophene (thienoyl) heterocycles.

- Electronic Effects: The thienoyl group’s sulfur atom enhances electron delocalization, while the furoyl group offers moderate electron-withdrawing capacity. Both are less electronegative than -COCF₃.

- Applications : Used in heterocyclic chemistry for constructing fused ring systems .

Comparison with Functional Analogs

1-Hydroxybenzotriazole (HOBt)

- Structure : Contains a hydroxyl (-OH) group instead of an acyl moiety.

- Reactivity : Acts as a peptide coupling agent but lacks acylating capability. TFAB’s trifluoroacetyl group serves as a superior leaving group, enabling efficient acylation in SN₂ reactions .

- Thermal Stability : HOBt decomposes at ~150°C, while TFAB’s fluorinated structure enhances thermal resistance .

1-(Trimethylsilyl)-1H-benzotriazole

- Structure : Silicon-based protecting group (-Si(CH₃)₃).

- Function : Used for hydroxyl protection in nucleoside chemistry. Unlike TFAB, it is inert in acyl transfer but susceptible to hydrolysis under acidic conditions .

Comparison with Energetic Benzotriazole Derivatives

Azido- and Nitro-Substituted Benzotriazoles

- Examples : 5-Azido-3-nitro-1H-1,2,4-triazole and polyazido-substituted derivatives.

- Energetic Properties: These compounds exhibit high nitrogen content (>60%) and detonation velocities comparable to TNT.

生物活性

1-(Trifluoroacetyl)-1H-benzotriazole (TFABT) is a compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and potential antitumor properties. This article delves into the biological activity of TFABT, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a benzotriazole core with a trifluoroacetyl group attached. The presence of the trifluoroacetyl moiety enhances its solubility and biological interactions.

Antimicrobial Activity

TFABT has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Research indicates that derivatives of benzotriazole exhibit moderate to strong antibacterial effects. For instance, studies have shown that TFABT possesses activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition of these pathogens.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 32 | Moderate |

| Staphylococcus aureus | 16 | Strong |

| Candida albicans | 25 | Moderate |

| Aspergillus niger | 12.5 | Strong |

Antifungal Properties

TFABT's antifungal activity is notable, particularly against pathogenic fungi such as Candida albicans and Aspergillus niger. The introduction of hydrophobic groups on the benzotriazole ring enhances its efficacy against these fungi. The compound's mechanism likely involves disrupting fungal cell membranes or inhibiting essential metabolic pathways.

Antitumor Potential

Emerging studies suggest that TFABT may possess antitumor properties. In vitro studies have indicated that TFABT can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis in cancer cells, which is a promising avenue for further research.

Case Study: Antitumor Activity

A recent study evaluated the effects of TFABT on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that TFABT triggers programmed cell death in these cancer cells.

The biological activity of TFABT is attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : TFABT may inhibit specific enzymes involved in bacterial and fungal metabolism.

- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Apoptosis Induction : In tumor cells, TFABT may activate apoptotic pathways through mitochondrial dysfunction or caspase activation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(trifluoroacetyl)-1H-benzotriazole?

- Methodological Answer : The compound is synthesized via acylation of 1H-benzotriazole using trifluoroacetic anhydride. Key parameters include:

- Reagent sequence : Adding 1H-benzotriazole to trifluoroacetic anhydride under anhydrous conditions yields the target product efficiently .

- Solvent : Reactions are typically conducted in dichloromethane or THF.

- Yield optimization : Excess trifluoroacetic anhydride (1.5–2.0 equiv.) ensures complete acylation.

Reference Table :

| Reagent Ratio (Benzotriazole:Anhydride) | Solvent | Yield (%) |

|---|---|---|

| 1:1.5 | THF | 85 |

| 1:2.0 | DCM | 92 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Signals for the trifluoroacetyl group (δ ~120 ppm in ¹³C NMR) and benzotriazole protons (δ 7.4–8.2 ppm in ¹H NMR) confirm structure .

- HRMS : Accurate mass analysis (e.g., [M+H]+) validates molecular formula.

- IR : Strong carbonyl (C=O) stretch at ~1700 cm⁻¹ indicates acylation .

Q. What are the known applications of this compound in organic synthesis?

- Methodological Answer :

- Acylating agent : Activates carboxylic acids for peptide coupling via stable N-acylbenzotriazole intermediates .

- Protecting group : The trifluoroacetyl group stabilizes amines during multi-step syntheses .

Advanced Research Questions

Q. How does the sequence of reagent addition influence product distribution in N-acylbenzotriazole synthesis?

- Methodological Answer :

- Adding 1H-benzotriazole to trifluoroacetic anhydride minimizes side reactions (e.g., mixed anhydride formation). Reverse addition may yield undesired by-products like 1-(1H-benzotriazolyl)propan-1-one .

- Critical factor : Acid scavengers (e.g., triethylamine) improve selectivity by neutralizing HCl generated during acylation .

Q. What are the primary degradation pathways of this compound under oxidative conditions?

- Methodological Answer :

- Ozonolysis : In aqueous media, ozone cleaves the benzotriazole ring, forming 1H-1,2,3-triazole-4,5-dicarbaldehyde (C₄H₃O₂N₃) as a stable product .

- Radical scavengers : Tert-butanol suppresses hydroxyl radical-mediated degradation, confirming dual ozone/radical pathways .

Q. How does HCl concentration affect side reactions during functionalization of benzotriazole derivatives?

- Methodological Answer :

- High HCl (36%) : Promotes alkylation by-products (e.g., 1-{2-[(propan-2-yl)amino]phenyl}-1H-benzotriazole) via nucleophilic substitution of hydroxyl intermediates .

- Low HCl (18%) : Minimizes alkylation but risks incomplete reduction of nitro groups .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions between the trifluoroacetyl group and nucleophiles (e.g., amines) .

- DFT calculations : Assess charge distribution on the acyl carbon to predict electrophilicity .

Q. Data Contradiction Analysis

-

Synthetic By-Products :

-

Degradation Pathways :

特性

IUPAC Name |

1-(benzotriazol-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O/c9-8(10,11)7(15)14-6-4-2-1-3-5(6)12-13-14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQIQOIKWUOEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391764 | |

| Record name | 1-(trifluoroacetyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183266-61-7 | |

| Record name | 1-(trifluoroacetyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Trifluoroacetyl)benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。